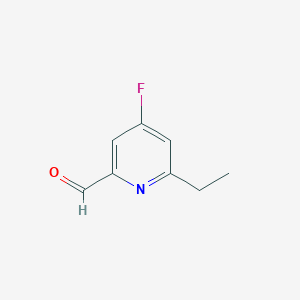
2-Pyridinecarboxaldehyde, 6-ethyl-4-fluoro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pyridinecarboxaldehyde, 6-ethyl-4-fluoro- is an organic compound with the molecular formula C₈H₈FNO It is a derivative of pyridinecarboxaldehyde, where the pyridine ring is substituted with an ethyl group at the 6th position and a fluorine atom at the 4th position
Métodos De Preparación
The synthesis of 2-Pyridinecarboxaldehyde, 6-ethyl-4-fluoro- can be achieved through several synthetic routes. One common method involves the reaction of 2-pyridinecarboxaldehyde with ethyl and fluorine substituents under controlled conditions. The reaction typically requires a catalyst and specific reaction conditions such as temperature and pressure to ensure the desired product is obtained with high yield and purity .
Análisis De Reacciones Químicas
2-Pyridinecarboxaldehyde, 6-ethyl-4-fluoro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Aplicaciones Científicas De Investigación
2-Pyridinecarboxaldehyde, 6-ethyl-4-fluoro- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Pyridinecarboxaldehyde, 6-ethyl-4-fluoro- involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways and processes .
Comparación Con Compuestos Similares
2-Pyridinecarboxaldehyde, 6-ethyl-4-fluoro- can be compared with other pyridinecarboxaldehyde derivatives such as:
2-Pyridinecarboxaldehyde: Lacks the ethyl and fluorine substituents, making it less sterically hindered.
6-Ethyl-2-pyridinecarboxaldehyde: Similar but lacks the fluorine atom, affecting its reactivity and interactions.
4-Fluoro-2-pyridinecarboxaldehyde: Similar but lacks the ethyl group, influencing its physical and chemical properties. The presence of both ethyl and fluorine substituents in 2-Pyridinecarboxaldehyde, 6-ethyl-4-fluoro- makes it unique in terms of its steric and electronic characteristics.
Propiedades
Número CAS |
614752-50-0 |
|---|---|
Fórmula molecular |
C8H8FNO |
Peso molecular |
153.15 g/mol |
Nombre IUPAC |
6-ethyl-4-fluoropyridine-2-carbaldehyde |
InChI |
InChI=1S/C8H8FNO/c1-2-7-3-6(9)4-8(5-11)10-7/h3-5H,2H2,1H3 |
Clave InChI |
WAPPVHWOCDWWRE-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NC(=CC(=C1)F)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


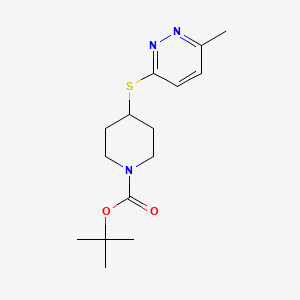
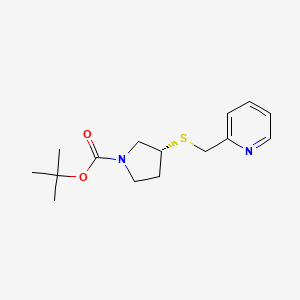
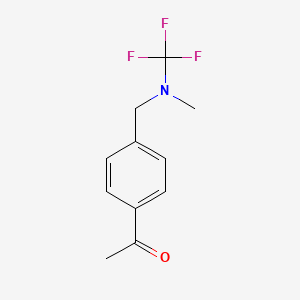
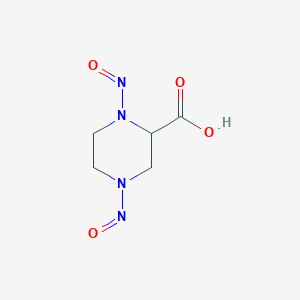

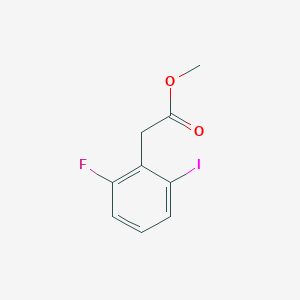
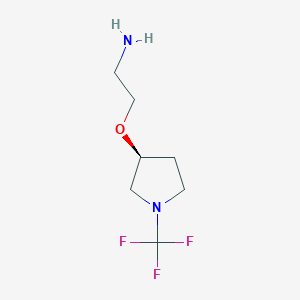
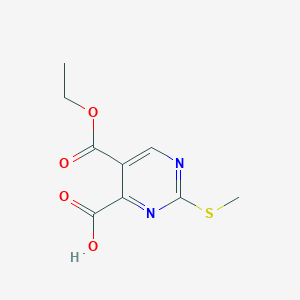

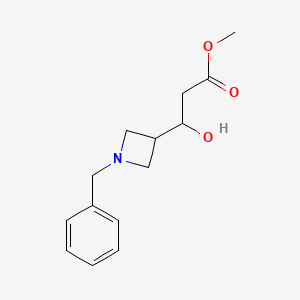
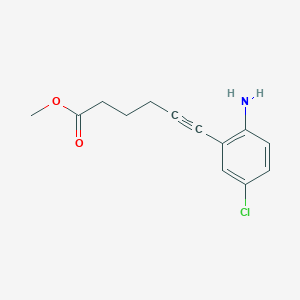
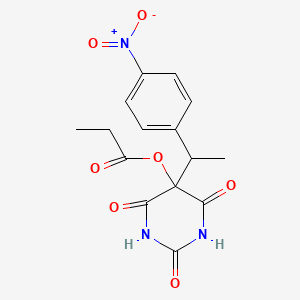
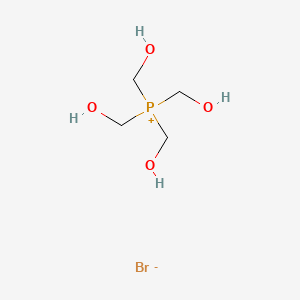
![2-(5-Iodo-2,4-dimethoxy-phenyl)-[1,3]dioxolane](/img/structure/B13969356.png)
